3-Benzyloxycarbonylphenylboronic acid 3-Benzyloxycarbonylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 380430-52-4
VCID: VC1993340
InChI: InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
SMILES: B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O
Molecular Formula: C14H13BO4
Molecular Weight: 256.06 g/mol

3-Benzyloxycarbonylphenylboronic acid

CAS No.: 380430-52-4

Cat. No.: VC1993340

Molecular Formula: C14H13BO4

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxycarbonylphenylboronic acid - 380430-52-4

Specification

CAS No. 380430-52-4
Molecular Formula C14H13BO4
Molecular Weight 256.06 g/mol
IUPAC Name (3-phenylmethoxycarbonylphenyl)boronic acid
Standard InChI InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
Standard InChI Key JJEBLYAGYRLJRG-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O

Introduction

Physical and Chemical Properties

3-Benzyloxycarbonylphenylboronic acid possesses distinct physical and chemical characteristics that influence its applications and handling requirements. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Benzyloxycarbonylphenylboronic Acid

PropertyValueReference
Chemical FormulaC₁₄H₁₃BO₄
Molecular Weight256.06 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystals
Melting Point138-146°C
SolubilitySoluble in methanol
CAS Number380430-52-4
MDL NumberMFCD02179445
Purity (Commercial)97.0-107.0% (Neutralization titration)

The compound contains a phenyl ring with a boronic acid group (-B(OH)₂) at position 3 and a benzyloxycarbonyl group at the same position. The boronic acid functionality provides reactivity for cross-coupling reactions, while the benzyloxycarbonyl group offers protection for the carboxylic acid functionality .

Spectroscopic Properties

NMR spectroscopy is a valuable technique for characterizing 3-benzyloxycarbonylphenylboronic acid. Boron NMR (¹¹B NMR) typically shows signals at approximately 20-30 ppm, which is characteristic of arylboronic acids . The exact value can provide important information about the electronic environment of the boron atom, which influences its reactivity in various applications .

Synthesis Methods

Several synthetic approaches have been developed for preparing 3-benzyloxycarbonylphenylboronic acid. These methods typically involve the functionalization of appropriate precursors with boronic acid groups.

Applications in Research and Industry

3-Benzyloxycarbonylphenylboronic acid has found applications across multiple research areas and industrial sectors due to its unique reactivity profile and functional group compatibility.

Organic Synthesis

In organic synthesis, this compound serves as a key building block for preparing complex molecules through various transformations:

  • Cross-Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions, enabling carbon-carbon bond formation with aryl halides or triflates under palladium catalysis .

  • Protective Group Strategy: The benzyloxycarbonyl group functions as a protecting group for the carboxylic acid functionality, allowing selective transformations of other functional groups in multifunctional molecules .

Medicinal Chemistry and Drug Development

The compound plays a significant role in medicinal chemistry:

  • Drug Design: It serves as a precursor for boron-containing pharmaceutical candidates, contributing to the development of drugs with enhanced therapeutic efficacy and selectivity .

  • Antiviral Research: Phenylboronic acid derivatives, including protected variants like 3-benzyloxycarbonylphenylboronic acid, have been investigated as carbohydrate-binding agents (CBAs) with antiviral activity against various viruses, including HIV, influenza virus, and coronaviruses .

Bioconjugation and Sensor Technology

3-Benzyloxycarbonylphenylboronic acid is valuable in bioconjugation applications:

  • Biomolecule Attachment: The compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential in drug delivery systems and biomedical research .

  • Analytical Applications: It contributes to the development of sensor technology for detecting sugars and other analytes with high sensitivity and specificity .

Materials Science

In materials science, this compound contributes to:

  • Advanced Materials Development: It is utilized in creating polymers and nanomaterials with improved properties for various applications .

  • Functional Materials: The compound enables the introduction of specific functional groups into materials, enhancing their performance characteristics .

Recent Developments and Future Directions

Research involving 3-benzyloxycarbonylphenylboronic acid continues to evolve, with several emerging applications and synthetic methodologies being explored.

Antiviral Applications

Recent studies have investigated phenylboronic acid derivatives, including those with protected carboxylic acid functionalities, as carbohydrate-binding agents with antiviral properties. These compounds have shown activity against various viruses, indicating potential therapeutic applications .

Advanced Synthetic Methodologies

Researchers are developing improved synthetic routes for preparing boronic acid derivatives with functional group compatibility, potentially offering more efficient access to 3-benzyloxycarbonylphenylboronic acid and related compounds .

Sensor Development

The compound's unique interaction with carbohydrates and other analytes is being leveraged in the development of advanced sensing platforms for both research and diagnostic applications .

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